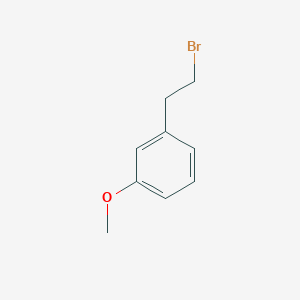

3-Methoxyphenethyl bromide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(2-bromoethyl)-3-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrO/c1-11-9-4-2-3-8(7-9)5-6-10/h2-4,7H,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQDHVNHVHAYANB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40175741 | |

| Record name | 1-Bromo-2-(3-methoxyphenyl)ethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40175741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2146-61-4 | |

| Record name | 1-Bromo-2-(3-methoxyphenyl)ethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002146614 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Bromo-2-(3-methoxyphenyl)ethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40175741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Methoxyphenethyl bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Methoxyphenethyl bromide CAS number 2146-61-4

An In-depth Technical Guide to 3-Methoxyphenethyl Bromide (CAS 2146-61-4)

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound (CAS 2146-61-4), a key building block in organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's properties, synthesis, reactivity, and safe handling, grounding all protocols and claims in authoritative data.

Introduction and Strategic Importance

This compound, also known as 1-(2-bromoethyl)-3-methoxybenzene, is an aromatic organobromine compound.[1][2] Its structure, featuring a phenethyl core with a meta-substituted methoxy group and a primary bromide, makes it a versatile reagent. The bromoethyl group serves as a reactive handle for nucleophilic substitution and organometallic reactions, while the methoxy group influences the electronic properties and metabolic profile of derivative molecules. These characteristics make it a valuable intermediate in the synthesis of complex targets, particularly in the development of novel pharmaceutical agents and neuroscience research tools.

Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's physical properties is fundamental to its effective use in experimental design. The key characteristics of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 2146-61-4 | [1][3][4] |

| Molecular Formula | C₉H₁₁BrO | [1][2][3] |

| Molecular Weight | 215.09 g/mol | [3] |

| IUPAC Name | 1-(2-bromoethyl)-3-methoxybenzene | [1] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Density | 1.3708 g/mL at 25 °C | [5][6] |

| Refractive Index (n²⁰/D) | 1.5593 | [6] |

| Boiling Point | 172-209 °C | [6] |

| SMILES | COC1=CC(CCBr)=CC=C1 | [1][2] |

-

¹H NMR: Expected signals would include a singlet for the methoxy protons (~3.8 ppm), aromatic protons in the 6.7-7.2 ppm range, and two triplets corresponding to the diastereotopic protons of the ethyl chain (-CH₂-Br and Ar-CH₂-), typically around 3.5 ppm and 3.1 ppm, respectively.

-

¹³C NMR: The spectrum would show a signal for the methoxy carbon (~55 ppm), signals for the ethyl carbons, and distinct signals for the aromatic carbons, with the carbon attached to the methoxy group being the most shielded.

-

IR Spectroscopy: Key vibrational bands would include C-H stretches for the aromatic and aliphatic groups (2850-3100 cm⁻¹), C=C aromatic ring stretches (1400-1600 cm⁻¹), and a characteristic C-Br stretching frequency.[7]

Synthesis and Purification

The most common and reliable method for preparing this compound is through the bromination of its corresponding alcohol, 3-methoxyphenethyl alcohol. This transformation is typically achieved using phosphorus tribromide (PBr₃).

Workflow for Synthesis of this compound

Caption: Synthesis workflow from alcohol to bromide.

Detailed Synthesis Protocol

This protocol is adapted from established laboratory procedures.[8]

Materials:

-

3-Methoxyphenethyl alcohol

-

Phosphorus tribromide (PBr₃)

-

Dry Dichloromethane (CH₂Cl₂)

-

5N Sodium Hydroxide (NaOH)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Brine (saturated NaCl solution)

-

Deionized Water

-

Ice

Procedure:

-

Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve 3-methoxyphenethyl alcohol (e.g., 50 mmol) in dry dichloromethane. Cool the solution in an ice/water bath.

-

Causality: The use of a dry solvent and inert atmosphere is critical to prevent PBr₃ from reacting with atmospheric moisture, which would reduce its efficacy and produce HBr gas. Cooling mitigates the exothermic nature of the reaction.

-

-

Reagent Addition: Slowly add a solution of phosphorus tribromide (e.g., 26 mmol) in dry dichloromethane to the cooled alcohol solution.

-

Causality: PBr₃ is a highly reactive and corrosive reagent. Slow, dropwise addition is essential for controlling the reaction rate and temperature, preventing unwanted side reactions.

-

-

Reaction: Allow the mixture to slowly warm to ambient temperature and stir overnight.

-

Causality: The overnight stir ensures the reaction proceeds to completion.

-

-

Quenching: Carefully quench the reaction by slowly pouring the mixture into a beaker containing an ice/water slurry.

-

Causality: This step safely decomposes any unreacted PBr₃, which reacts violently with water. The ice dissipates the heat generated during this decomposition.

-

-

Neutralization: Adjust the pH of the aqueous solution to neutral using a 5N NaOH solution.

-

Causality: Neutralization removes acidic byproducts (e.g., phosphorous acid, HBr), making the desired product extractable into the organic phase.

-

-

Extraction and Washing: Transfer the mixture to a separatory funnel and extract the product into the organic layer. Wash the combined organic extracts sequentially with water and then brine.[8]

-

Causality: Dichloromethane is an effective solvent for extracting the nonpolar product. Washing with water removes water-soluble impurities, and the brine wash helps to remove residual water from the organic layer before drying.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude this compound.[8]

-

Causality: Removing all traces of water is crucial before solvent evaporation to prevent potential hydrolysis of the product upon storage.

-

Chemical Reactivity and Synthetic Applications

The primary utility of this compound stems from the reactivity of the C-Br bond. The bromide ion is an excellent leaving group, making the compound an effective electrophile in nucleophilic substitution reactions, primarily proceeding via an Sₙ2 mechanism.

Key Reactions

-

Nucleophilic Substitution: It readily reacts with a wide range of nucleophiles (e.g., amines, cyanides, thiolates, alkoxides) to form new carbon-heteroatom or carbon-carbon bonds. This is the cornerstone of its application in building more complex molecular scaffolds.

-

Grignard Reagent Formation: It can be converted into the corresponding Grignard reagent, 3-methoxyphenethylmagnesium bromide, by reacting with magnesium metal in an ethereal solvent like THF.[8][9] This transforms the carbon from an electrophilic center to a potent nucleophilic one, enabling reactions with carbonyls and other electrophiles.[9]

Representative Reaction: Sₙ2 Alkylation

Caption: Generalized Sₙ2 reaction pathway.

General Protocol for Nucleophilic Alkylation

Materials:

-

This compound

-

Nucleophile (e.g., sodium azide, potassium cyanide, an amine)

-

Aprotic polar solvent (e.g., DMF, DMSO, Acetonitrile)

-

Base (if required, e.g., K₂CO₃, Et₃N)

Procedure:

-

Setup: Dissolve the chosen nucleophile in an appropriate solvent in a round-bottom flask. If the nucleophile is a salt (e.g., KCN), the solvent should be polar and aprotic (like DMF or DMSO) to maximize its solubility and reactivity.

-

Reagent Addition: Add this compound (1 equivalent) to the solution. If the nucleophile is neutral (e.g., an amine), a non-nucleophilic base (e.g., K₂CO₃) may be needed to scavenge the HBr byproduct.

-

Reaction: Heat the reaction mixture (e.g., 60-80 °C) and monitor its progress using an appropriate technique like Thin Layer Chromatography (TLC).

-

Causality: Heating increases the reaction rate, which can be slow at room temperature. Sₙ2 reactions are sensitive to steric hindrance, but as a primary bromide, this substrate is well-suited for this pathway.

-

-

Workup: After the reaction is complete, cool the mixture to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer with water and brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate. Purify the crude product via column chromatography on silica gel.

Safety, Handling, and Storage

This compound is a hazardous chemical that requires strict safety protocols. It is classified as corrosive and can cause severe skin burns and eye damage.[5][10]

| Hazard Information | Precautionary Statements |

| H302: Harmful if swallowed.[5] | P260: Do not breathe dust/fume/gas/mist/vapours/spray.[5] |

| H314: Causes severe skin burns and eye damage.[5] | P280: Wear protective gloves/protective clothing/eye protection/face protection.[5] |

| P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[5] | |

| P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[5] | |

| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5] | |

| P405: Store locked up.[5] |

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles and a face shield.[5][11]

-

Skin Protection: Wear impervious, chemical-resistant gloves (e.g., nitrile) and flame-resistant clothing.[5]

-

Respiratory Protection: Use in a well-ventilated chemical fume hood. If exposure limits may be exceeded, a full-face respirator is necessary.[5][11]

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area designated for corrosive materials.[11][12] It should be stored locked up and away from incompatible materials such as strong oxidizing agents.[11][12]

Conclusion

This compound (CAS 2146-61-4) is a highly valuable and versatile reagent for synthetic organic chemistry. Its well-defined reactivity as a primary alkylating agent, coupled with the electronic influence of the meta-methoxy group, provides a reliable platform for constructing complex molecular architectures. While its hazardous nature demands careful handling, a solid understanding of its properties and reaction protocols, as outlined in this guide, enables researchers to leverage its full potential in drug discovery and materials science.

References

-

Synthesis of this compound. PrepChem.com. [Link]

-

3-Methoxybenzyl Bromide: Comprehensive Overview and Applications. (Note: This source discusses the benzyl isomer, but some general principles may apply). [Link]

-

CAS NO. 2146-61-4 | this compound. Arctom. [Link]

-

SAFETY DATA SHEET - 3-Methoxybenzyl bromide. Fisher Scientific. (Note: SDS for the benzyl isomer). [Link]

-

3-Methoxybenzyl bromide | C8H9BrO. PubChem. (Note: Data for the benzyl isomer). [Link]

-

This compound (C9H11BrO). PubChemLite. [Link]

-

3-Methoxy-benzylbromide - 13C NMR Spectrum. SpectraBase. (Note: Data for the benzyl isomer). [Link]

-

Synthesis, spectroscopic and computational investigation of bis((3 methoxyphenylthio) ethyl) naphthalene. Chemical Review and Letters. [Link]

-

3-thenyl bromide. Organic Syntheses Procedure. [Link]

-

Analytical Techniques in Neuroscience: Recent Advances in Imaging, Separation, and Electrochemical Methods. PMC. [Link]

-

Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. PDF. [Link]

-

Relevant Developments in the Use of Three‐Component Reactions for the Total Synthesis of Natural Products. PMC. [Link]

-

alkyl and alkylene bromides. Organic Syntheses Procedure. [Link]

-

Reactions of benzyltriphenylphosphonium salts under photoredox catalysis. The Royal Society of Chemistry. [Link]

Sources

- 1. This compound 95% | CAS: 2146-61-4 | AChemBlock [achemblock.com]

- 2. CAS 2146-61-4: 1-(2-bromoethyl)-3-methoxybenzene [cymitquimica.com]

- 3. scbt.com [scbt.com]

- 4. arctomsci.com [arctomsci.com]

- 5. echemi.com [echemi.com]

- 6. This compound | 2146-61-4 [chemicalbook.com]

- 7. chemrevlett.com [chemrevlett.com]

- 8. prepchem.com [prepchem.com]

- 9. 3-Methoxyphenethylmagnesium bromide (125159-92-4) for sale [vulcanchem.com]

- 10. 3-Methoxybenzyl bromide | C8H9BrO | CID 4067207 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. fishersci.com [fishersci.com]

- 12. tcichemicals.com [tcichemicals.com]

An In-Depth Technical Guide to the Physical and Chemical Properties of 3-Methoxyphenethyl Bromide

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 3-Methoxyphenethyl bromide (CAS No. 2146-61-4), a key intermediate in organic synthesis. This document is intended to be a valuable resource for researchers and professionals involved in drug discovery and development, offering detailed data and practical insights into the handling and characterization of this compound.

Introduction: The Versatility of a Key Building Block

This compound, systematically named 1-(2-bromoethyl)-3-methoxybenzene, is a versatile bifunctional molecule. Its structure, featuring a methoxy-substituted aromatic ring and a reactive bromoethyl group, makes it a valuable precursor in the synthesis of a wide array of more complex molecules. The strategic placement of the methoxy group at the meta position influences the reactivity of the aromatic ring and provides a handle for further functionalization, a feature often exploited in the design of pharmacologically active compounds. Understanding the fundamental physical and chemical characteristics of this reagent is paramount for its effective and safe utilization in any synthetic workflow.

Physicochemical Properties: A Quantitative Overview

A precise understanding of the physical properties of a reagent is crucial for experimental design, particularly in terms of reaction setup, purification, and storage. The key physicochemical data for this compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 2146-61-4 | [1][2] |

| Molecular Formula | C₉H₁₁BrO | |

| Molecular Weight | 215.09 g/mol | |

| Appearance | Colorless to yellow liquid | [3] |

| Boiling Point | 253.0 ± 15.0 °C at 760 mmHg | [3] |

| Density | 1.3708 g/mL at 25 °C | |

| Refractive Index | 1.5593 (at 20 °C) | |

| Solubility | Soluble in common organic solvents such as methylene chloride and tetrahydrofuran. | [1] |

It is important to note that some sources report a wide boiling point range of 172-209 °C, which may be attributed to a Differential Scanning Calorimetry (DSC) measurement rather than a standard boiling point determination. The value of 253.0 °C at atmospheric pressure is a more likely, though predicted, boiling point. Experimental verification under vacuum is recommended for distillation purposes.

Spectroscopic Characterization: The Fingerprint of a Molecule

Spectroscopic data provides the unambiguous identification of a chemical compound. Below is a summary of the expected spectroscopic characteristics of this compound, based on established principles of NMR, IR, and mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is a powerful tool for confirming the structure of this compound. The expected signals are:

-

A singlet for the methoxy group (-OCH₃) protons, typically appearing around 3.8 ppm.[4]

-

A multiplet for the aromatic protons, integrating to four protons, in the range of 6.7-7.3 ppm. The meta-substitution pattern will give rise to a complex splitting pattern.

-

Two triplets for the ethyl chain protons (-CH₂CH₂Br). The triplet corresponding to the protons adjacent to the aromatic ring (Ar-CH₂) would be expected around 3.1 ppm, while the triplet for the protons adjacent to the bromine atom (-CH₂Br) would be further downfield, around 3.6 ppm.[5]

-

-

¹³C NMR: The carbon NMR spectrum provides information on the carbon framework of the molecule. The expected chemical shifts are:

-

The methoxy carbon (-OCH₃) signal will appear around 55 ppm.[6]

-

The two aliphatic carbons of the ethyl chain will resonate in the range of 30-40 ppm.

-

The aromatic carbons will give rise to several signals in the region of 110-160 ppm. The carbon attached to the methoxy group will be the most downfield in the aromatic region.[7]

-

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of key functional groups. For this compound, the following characteristic absorption bands are expected:

-

C-H stretching (aromatic): A series of bands between 3100 and 3000 cm⁻¹.[8]

-

C-H stretching (aliphatic): Strong absorptions between 3000 and 2850 cm⁻¹.[8]

-

C=C stretching (aromatic): Peaks in the 1600-1450 cm⁻¹ region.[9]

-

C-O stretching (aryl ether): A strong, characteristic band between 1250 and 1000 cm⁻¹.[10]

-

C-Br stretching: An absorption in the fingerprint region, typically between 690 and 515 cm⁻¹, which can sometimes be weak or obscured.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound:

-

Molecular Ion (M⁺): A prominent molecular ion peak should be observed at m/z 214 and 216, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio.[3]

-

Key Fragmentation Patterns: A major fragmentation pathway would be the loss of the bromine atom, leading to a fragment at m/z 135. Another significant fragmentation would be the benzylic cleavage to produce the methoxybenzyl cation at m/z 121.[11]

Synthesis and Handling: Practical Considerations

Synthetic Protocol: A Reliable Pathway

A common and effective method for the preparation of this compound is through the bromination of 3-methoxyphenethyl alcohol using phosphorus tribromide (PBr₃) in an inert solvent like methylene chloride.[1]

Sources

- 1. prepchem.com [prepchem.com]

- 2. 2146-61-4|1-(2-Bromoethyl)-3-methoxybenzene|BLD Pharm [bldpharm.com]

- 3. asdlib.org [asdlib.org]

- 4. acdlabs.com [acdlabs.com]

- 5. compoundchem.com [compoundchem.com]

- 6. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. www1.udel.edu [www1.udel.edu]

- 10. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 11. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to 3-Methoxyphenethyl Bromide: A Key Intermediate in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-Methoxyphenethyl bromide, a crucial building block in organic synthesis, particularly within the pharmaceutical industry. As a Senior Application Scientist, this document aims to deliver not just procedural steps but also the underlying scientific principles and practical insights to empower researchers in their drug discovery and development endeavors.

Core Molecular and Physical Properties

This compound, systematically named 1-(2-bromoethyl)-3-methoxybenzene, is an aromatic compound with the chemical formula C₉H₁₁BrO[1]. Its molecular structure, featuring a methoxy-substituted phenyl ring and a bromoethyl group, makes it a versatile reagent for introducing the 3-methoxyphenethyl moiety into more complex molecules.

Table 1: Key Identifiers and Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₁BrO | [1] |

| Molecular Weight | 215.09 g/mol | [1] |

| IUPAC Name | 1-(2-bromoethyl)-3-methoxybenzene | [2] |

| CAS Number | 2146-61-4 | [1][2] |

| Appearance | Colorless to yellow liquid | [3] |

| Boiling Point | 253 °C at 760 mmHg | [3][4] |

| Density | 1.3708 g/mL at 25 °C | [4][5] |

| Refractive Index | 1.5593 at 20 °C | [5] |

| Solubility | Soluble in organic solvents | [6] |

Synthesis and Manufacturing: A Mechanistic Perspective

The most common and reliable laboratory-scale synthesis of this compound involves the bromination of 3-methoxyphenethyl alcohol. The choice of brominating agent is critical, with phosphorus tribromide (PBr₃) being a preferred reagent for its efficacy in converting primary alcohols to alkyl bromides.

The reaction proceeds via a nucleophilic substitution mechanism. The lone pair of electrons on the oxygen atom of the alcohol attacks one of the phosphorus atoms of PBr₃, leading to the formation of a good leaving group. A bromide ion, acting as a nucleophile, then attacks the electrophilic carbon atom attached to the oxygen, resulting in the displacement of the leaving group and the formation of the desired this compound.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol:

The following protocol is a self-validating system, designed for high yield and purity.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 3-methoxyphenethyl alcohol (1 equivalent) in dry methylene chloride.

-

Addition of Brominating Agent: Cool the solution in an ice bath. Slowly add a solution of phosphorus tribromide (0.52 equivalents) in dry methylene chloride to the cooled alcohol solution[4]. The slow addition is crucial to control the exothermic nature of the reaction.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir overnight to ensure complete conversion[4].

-

Quenching and Neutralization: Carefully quench the reaction by slowly adding it to a mixture of ice and water. Neutralize the resulting solution with a 5N sodium hydroxide solution[4].

-

Extraction and Purification: Extract the aqueous layer with methylene chloride. Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate. Concentrate the solution under reduced pressure to yield crude this compound. Further purification can be achieved through vacuum distillation.

Applications in Drug Development: A Strategic Building Block

The 3-methoxyphenyl moiety is a common structural feature in a variety of biologically active compounds. This compound serves as a key intermediate for introducing this functional group, enabling the synthesis of complex molecular architectures in drug discovery.

Case Study: Synthesis of Tramadol Precursors

A significant application of the 3-methoxyphenyl group is in the synthesis of the analgesic drug Tramadol. While the direct synthesis of Tramadol often utilizes the Grignard reagent derived from 3-bromoanisole, this serves as a prime example of the strategic importance of the 3-methoxyphenyl unit that can be introduced using precursors like this compound in related synthetic strategies[1][7][8].

The Grignard reagent, 3-methoxyphenylmagnesium bromide, is prepared by reacting 3-bromoanisole with magnesium metal in an ethereal solvent like tetrahydrofuran (THF)[6]. This organometallic compound is a potent nucleophile that can react with various electrophiles, such as ketones, to form new carbon-carbon bonds.

Caption: Synthesis pathway of Tramadol utilizing a 3-methoxyphenyl Grignard reagent.

This synthetic strategy highlights the utility of the 3-methoxyphenyl bromide core structure in constructing the essential framework of pharmacologically active molecules. The principles of this reaction are broadly applicable in medicinal chemistry for the synthesis of a wide range of target compounds.

Safety, Handling, and Storage: A Researcher's Responsibility

Scientific integrity demands a thorough understanding and implementation of safety protocols. This compound is a hazardous substance and must be handled with appropriate precautions.

Table 2: GHS Hazard and Precautionary Information

| Category | Code | Statement |

| Hazard | H302 | Harmful if swallowed[4][9] |

| H314 | Causes severe skin burns and eye damage[4][9] | |

| Prevention | P260 | Do not breathe dust/fume/gas/mist/vapors/spray[9]. |

| P264 | Wash skin thoroughly after handling[9]. | |

| P270 | Do not eat, drink or smoke when using this product[9]. | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection[9]. | |

| Response | P301+P330+P331 | IF SWALLOWED: Rinse mouth. Do NOT induce vomiting[9]. |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing[9]. | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[9]. | |

| P310 | Immediately call a POISON CENTER or doctor/physician. | |

| Storage | P405 | Store locked up[9]. |

| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant[9]. |

Personal Protective Equipment (PPE) and Engineering Controls:

-

Eye/Face Protection: Wear tightly sealed safety goggles and a face shield.

-

Skin Protection: Use chemical-resistant gloves (e.g., nitrile rubber) and wear a lab coat or chemical-resistant apron.

-

Respiratory Protection: Handle in a well-ventilated fume hood. If exposure limits are exceeded, use a full-face respirator with an appropriate organic vapor cartridge.

-

Engineering Controls: A properly functioning chemical fume hood is essential to minimize inhalation exposure. An emergency eyewash station and safety shower must be readily accessible.

Conclusion: A Versatile Tool for Chemical Innovation

This compound is more than just a chemical compound; it is a key that unlocks the synthesis of a multitude of complex molecules with significant potential in drug discovery and development. Its well-defined reactivity, coupled with established synthetic protocols, makes it a reliable and valuable tool for researchers. A thorough understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, is paramount for its effective and responsible use in the advancement of chemical and pharmaceutical sciences.

References

-

Quick Company. An Improved Process For The Preparation Of Tramadol. [Link]

-

A Convenient Way to Synthesis of Analgesic Tramadol (Tramal). [Link]

-

PrepChem.com. Synthesis of this compound. [Link]

-

XiXisys. GHS 11 (Rev.11) SDS Word 下载CAS: 2146-61-4 Name: this compound. [Link]

-

ResearchGate. Synthesis of Tramadol and Analogous. [Link]

- Google Patents. A kind of synthetic method of tramadol hydrochloride.

Sources

- 1. researchgate.net [researchgate.net]

- 2. redalyc.org [redalyc.org]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. prepchem.com [prepchem.com]

- 5. US20090171110A1 - Process for preparing n-methyl-3, 4-dimethoxyphenylethylamine - Google Patents [patents.google.com]

- 6. CN101265201A - A kind of synthetic method of tramadol hydrochloride - Google Patents [patents.google.com]

- 7. An Improved Process For The Preparation Of Tramadol [quickcompany.in]

- 8. nioch.nsc.ru [nioch.nsc.ru]

- 9. researchgate.net [researchgate.net]

Spectroscopic Data for 3-Methoxyphenethyl Bromide: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Methoxyphenethyl bromide (also known as 1-(2-bromoethyl)-3-methoxybenzene), a key intermediate in the synthesis of various pharmaceutical and research compounds. This document is intended for researchers, scientists, and drug development professionals, offering in-depth analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The interpretation of this data is crucial for confirming the structure and purity of the compound, ensuring the integrity of subsequent research and development efforts.

Molecular Structure and Spectroscopic Significance

This compound possesses a distinct molecular architecture comprising a meta-substituted benzene ring with a methoxy group and a bromoethyl side chain. This arrangement of functional groups gives rise to a unique spectroscopic fingerprint, which we will explore in detail. Understanding these spectral characteristics is fundamental to its reliable identification and use in complex synthetic pathways.

Caption: Predicted mass spectrometry fragmentation pathway.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for this compound. Instrument parameters may need to be optimized for specific equipment.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to achieve optimal magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard single-pulse experiment. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy

-

Sample Preparation (Neat Liquid): Place a drop of liquid this compound between two salt plates (e.g., NaCl or KBr).

-

Instrument Setup: Place the salt plates in the sample holder of the FTIR spectrometer.

-

Data Acquisition: Acquire a background spectrum of the empty salt plates. Then, acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: In the ion source, the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound.

Conclusion

The spectroscopic data presented in this guide provide a robust and reliable basis for the characterization of this compound. The combination of NMR, IR, and MS techniques allows for an unambiguous confirmation of its molecular structure and purity. Adherence to sound experimental protocols and a thorough understanding of the principles of spectroscopic interpretation are paramount for any scientist working with this important chemical intermediate.

References

Purity specifications for 3-Methoxyphenethyl bromide

An In-Depth Technical Guide to the Purity Specifications of 3-Methoxyphenethyl Bromide for Research and Pharmaceutical Applications

Abstract

This compound (CAS: 2146-61-4), a key alkylating agent and synthetic intermediate, is instrumental in the development of complex organic molecules and active pharmaceutical ingredients (APIs). The purity of this reagent is not a trivial metric; it is a critical parameter that directly influences reaction yields, impurity profiles of subsequent products, and the overall safety and efficacy of the final API. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for understanding and evaluating the purity of this compound. We will delve into typical purity specifications, detail robust analytical methodologies for its assessment, and explore the origins and control of common process-related and degradation impurities. The methodologies are presented with an emphasis on the underlying scientific rationale, ensuring a self-validating and trustworthy approach to quality control.

Introduction to this compound

Chemical Identity and Physicochemical Properties

This compound, systematically named 1-(2-bromoethyl)-3-methoxybenzene, is a bifunctional organic compound containing a methoxy-substituted benzene ring and a bromoethyl group.[1] This structure makes it a versatile reagent for introducing the 3-methoxyphenethyl moiety into target molecules, typically via nucleophilic substitution reactions. Its key properties are summarized below.

| Property | Value | Reference |

| CAS Number | 2146-61-4 | [1][2] |

| Molecular Formula | C₉H₁₁BrO | [2] |

| Molecular Weight | 215.09 g/mol | [2] |

| IUPAC Name | 1-(2-bromoethyl)-3-methoxybenzene | [1] |

| Appearance | Colorless to light yellow liquid | [3] |

| Boiling Point | 172-209 °C (DSC) | [4] |

| Density | ~1.371 g/mL at 25 °C | [4] |

| Refractive Index | ~1.559 | [4] |

Significance in Organic Synthesis and Drug Development

The phenethyl group is a common structural motif in many biologically active compounds. The methoxy substituent on this compound can serve as a synthetic handle for further transformations or be a key feature for biological activity. While it is a versatile building block, it is also recognized as a potential precursor in the synthesis of controlled substances like fentanyl and its analogs.[5][6] This dual role underscores the absolute necessity for stringent quality control and responsible handling, particularly in a regulated drug development environment.

The Imperative of Purity Control

Controlling the purity of a starting material like this compound is a foundational principle of process chemistry and pharmaceutical development. Impurities present in the reagent can have significant downstream consequences:

-

Reduced Reaction Yield: Non-reactive impurities lower the effective concentration of the reagent, while reactive impurities can consume reactants or catalysts in non-productive side reactions.

-

Formation of Impurity Adducts: Impurities can react with other components to generate novel, often difficult-to-remove, byproducts in the drug substance.

-

Regulatory Scrutiny: Health authorities mandate strict control over impurities in APIs. Understanding and controlling impurities from the very first step of a synthesis is a requirement under Good Manufacturing Practices (GMP).

Purity Specifications and Quality Benchmarks

A comprehensive specification for a chemical reagent goes beyond a simple percentage purity. It encompasses a suite of tests to ensure identity, strength, and quality. Commercial grades of this compound are available at purities of 95% to ≥96%, but for pharmaceutical applications, a more detailed in-house specification is required.[1][2]

| Parameter | Specification | Method | Rationale |

| Appearance | Clear, colorless to pale yellow liquid | Visual Inspection | Provides a simple, immediate check for gross contamination or degradation. |

| Identity | Conforms to the structure | ¹H NMR, ¹³C NMR, MS | Confirms that the material is unequivocally this compound. |

| Assay (Purity) | ≥ 98.5% | GC-FID, RP-HPLC (Area %) | Quantifies the main component, ensuring sufficient reactive material is present. |

| Water Content | ≤ 0.1% | Karl Fischer Titration | Water can hydrolyze the bromide and interfere with many organometallic reactions. |

| Individual Impurity | ≤ 0.5% | GC-FID, RP-HPLC (Area %) | Controls specific known impurities that could impact downstream chemistry. |

| Total Impurities | ≤ 1.5% | GC-FID, RP-HPLC (Area %) | Provides an overall measure of the material's cleanliness. |

Analytical Methodologies for Purity Determination

A multi-faceted, or orthogonal, approach to analytical testing provides the most robust and reliable assessment of purity. Each technique offers unique insights into the material's composition.

Gas Chromatography-Mass Spectrometry (GC-MS)

Expertise & Causality: GC-MS is the premier technique for analyzing volatile and semi-volatile compounds like this compound.[7] The gas chromatography component separates the sample into its individual components based on their boiling points and interactions with the column's stationary phase. The mass spectrometry detector then fragments these components and identifies them based on their unique mass-to-charge ratio, providing unambiguous identification of both the main peak and any co-eluting impurities. This makes it exceptionally powerful for impurity profiling.[8]

Experimental Protocol: GC-MS Purity Assay

-

Sample Preparation: Prepare a ~1.0 mg/mL solution of this compound in a suitable solvent such as Dichloromethane or Ethyl Acetate.

-

Instrumentation: Use a standard GC system equipped with a mass spectrometer (e.g., Agilent 7890A GC with 5975C MS).

-

GC Method Parameters:

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

-

Injector: 250 °C, Split mode (e.g., 50:1 split ratio).

-

Injection Volume: 1 µL.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Oven Program: Start at 80 °C, hold for 2 minutes, ramp at 15 °C/min to 280 °C, and hold for 5 minutes. (This program should be optimized to ensure separation from key impurities).

-

-

MS Method Parameters:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Mass Range: Scan from m/z 40 to 450.

-

-

Data Analysis: Integrate all peaks in the chromatogram. Purity is calculated as the area of the main peak divided by the total area of all peaks. Identify impurities by comparing their mass spectra to library databases and known standards.

High-Performance Liquid Chromatography (HPLC)

Expertise & Causality: While GC-MS is excellent for volatile compounds, HPLC is superior for analyzing non-volatile or thermally labile impurities that would not pass through a GC system.[7] For this compound, this could include polymeric byproducts or salts. Reversed-phase HPLC (RP-HPLC) separates compounds based on their polarity. A UV detector is commonly used, as the benzene ring in the molecule provides strong chromophores.

Experimental Protocol: RP-HPLC Purity Assay

-

Sample Preparation: Prepare a ~0.5 mg/mL solution in the mobile phase or a compatible solvent mixture (e.g., Acetonitrile/Water).

-

Instrumentation: Use a standard HPLC system with a UV detector (e.g., Agilent 1260 Infinity II).

-

HPLC Method Parameters:

-

Column: C18 stationary phase (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).

-

Mobile Phase: Isocratic or gradient elution with Acetonitrile and Water. A typical starting point is 60:40 (v/v) Acetonitrile:Water.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: UV at 220 nm and 275 nm.

-

Injection Volume: 10 µL.

-

-

Data Analysis: Calculate purity based on relative peak area, similar to the GC method. The method must be validated to ensure all impurities are detected and separated.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Causality: NMR spectroscopy is the definitive method for structural elucidation and identity confirmation.[10][11] ¹H NMR provides information on the number and environment of protons, while ¹³C NMR does the same for carbon atoms. The chemical shifts, splitting patterns, and integrations in the ¹H NMR spectrum serve as a unique fingerprint for the molecule, allowing for unambiguous confirmation of its structure. While not typically used for routine purity checks due to lower sensitivity compared to chromatography, Quantitative NMR (qNMR) can be employed as a primary assay method without the need for a reference standard of the analyte itself.

Common Impurities: Formation and Control

Understanding the synthetic route is crucial for predicting potential impurities.[12] A common laboratory synthesis involves the bromination of 3-methoxyphenethyl alcohol using a brominating agent like phosphorus tribromide (PBr₃).[13]

| Impurity Name | Structure | Origin | Control Strategy |

| 3-Methoxyphenethyl Alcohol | CH₃OC₆H₄CH₂CH₂OH | Unreacted starting material | Optimize reaction stoichiometry and time; remove via distillation or chromatography. |

| 3-Methoxystyrene | CH₃OC₆H₄CH=CH₂ | Elimination side reaction (loss of HBr) | Control reaction temperature and avoid excess base during workup. |

| Dibrominated Species | e.g., CH₃OC₆H₄CHBrCH₂Br | Over-bromination or rearrangement | Use stoichiometric amount of brominating agent; control temperature. |

| 3-Methoxyphenethyl ether | (CH₃OC₆H₄CH₂CH₂)₂O | Reaction of product with unreacted alcohol | Ensure complete consumption of starting material; use non-nucleophilic base. |

Control Strategies: The primary methods for removing these impurities post-synthesis are vacuum distillation, which separates compounds based on boiling point, and column chromatography, which separates based on polarity. The choice of method depends on the scale of the synthesis and the nature of the impurities to be removed.

Conclusion

The quality of this compound is a non-negotiable prerequisite for its successful use in research and pharmaceutical manufacturing. A robust quality control strategy relies on a deep understanding of the material's properties, its synthesis, and the potential for impurity formation. By employing a combination of orthogonal analytical techniques—primarily GC-MS for volatile profiling and identity, HPLC for assay and non-volatile analysis, and NMR for structural confirmation—scientists can ensure that the material meets the stringent specifications required for its intended application. This diligent analytical approach is fundamental to achieving reproducible scientific outcomes and developing safe and effective medicines.

References

-

Supporting Information. (Source: Royal Society of Chemistry, URL: [Link])

-

Phenethylbromide - Analytical Standards - CAT N°: 20087 - Bertin bioreagent. (Source: Bertin Bioreagent, URL: [Link])

-

GC–MS analysis of N-(bromodimethoxybenzyl)-2-, 3-, and 4-methoxyphenethylamines: Inverse analogues of the psychoactive 25B-NBOMe drug | Request PDF - ResearchGate. (Source: ResearchGate, URL: [Link])

-

Possible Control of Phenethyl Bromide as a List I Chemical - Regulations.gov. (Source: Regulations.gov, URL: [Link])

-

Supplementary Information. (Source: Wiley Online Library, URL: [Link])

-

Analysis of Gas Chromatography–triple Quadrupole Mass Spectrometry Retention Times for Pesticide Multi-residue Extraction in T - Biological and Molecular Chemistry. (Source: Biological and Molecular Chemistry, URL: [Link])

-

3-Methoxy-benzylbromide - Optional[13C NMR] - Spectrum - SpectraBase. (Source: SpectraBase, URL: [Link])

-

3'-Methoxyphenacyl Bromide [for HPLC Labeling] - >99.0%(T), high purity , CAS No.5000-65-7 - Allschoolabs. (Source: Allschoolabs, URL: [Link])

-

Possible Control of Phenethyl Bromide as a List I Chemical - Federal Register. (Source: Federal Register, URL: [Link])

-

Synthesis of this compound - PrepChem.com. (Source: PrepChem.com, URL: [Link])

-

Organic Chemistry - Spectroscopy - 3-Methoxyphenol - YouTube. (Source: YouTube, URL: [Link])

-

PHENETHYL BROMIDE - gsrs. (Source: gsrs.ncats.nih.gov, URL: [Link])

-

III Analytical Methods. (Source: Ministry of the Environment, Government of Japan, URL: [Link])

-

Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design - PubMed Central. (Source: National Center for Biotechnology Information, URL: [Link])

-

HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT. (Source: Polish Pharmaceutical Society, URL: [Link])

-

HPLC Method for Analysis of Dextromethorphan Bromide on Primesep B2 column. (Source: SIELC Technologies, URL: [Link])

-

HPLC method for analyzing new compounds – analogs of an antineoplastic drug - Bulgarian Chemical Communications. (Source: Bulgarian Academy of Sciences, URL: [Link])

-

Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC. (Source: National Center for Biotechnology Information, URL: [Link])

Sources

- 1. This compound 95% | CAS: 2146-61-4 | AChemBlock [achemblock.com]

- 2. scbt.com [scbt.com]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound | 2146-61-4 [chemicalbook.com]

- 5. regulations.gov [regulations.gov]

- 6. Federal Register :: Possible Control of Phenethyl Bromide as a List I Chemical [federalregister.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. biolmolchem.com [biolmolchem.com]

- 9. bcc.bas.bg [bcc.bas.bg]

- 10. spectrabase.com [spectrabase.com]

- 11. youtube.com [youtube.com]

- 12. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]

- 13. prepchem.com [prepchem.com]

A Comprehensive Safety and Handling Guide for 3-Methoxyphenethyl Bromide for Research and Development Professionals

As a Senior Application Scientist, it is understood that the backbone of innovative research and drug development is a deeply ingrained culture of safety. The compounds we handle are often reactive intermediates with significant toxicological profiles. 3-Methoxyphenethyl bromide is one such reagent, valued for its utility in synthesis but demanding rigorous adherence to safety protocols. This guide moves beyond a simple recitation of Safety Data Sheet (SDS) points to provide a framework for its safe and effective use in a professional laboratory setting. We will explore not just what the hazards are, but why they exist and how to engineer a workflow that inherently minimizes risk.

Chemical Identity and Physicochemical Properties

A foundational understanding of a chemical's properties is the first step in a comprehensive safety assessment. This compound, also known as 1-(2-bromoethyl)-3-methoxybenzene, is an organic halide frequently employed in the synthesis of more complex molecules.[1][2] Its physical characteristics are summarized below.

| Property | Value | Source |

| CAS Number | 2146-61-4 | [1][2][3] |

| Molecular Formula | C₉H₁₁BrO | [2][4] |

| Molecular Weight | 215.09 g/mol | [2][4] |

| Physical State | Colorless to yellow liquid | [1] |

| Primary Use | Industrial and scientific research | [3] |

Hazard Analysis and GHS Classification

According to the Globally Harmonized System (GHS), this compound is classified as a hazardous substance with a "Danger" signal word, indicating the potential for severe harm.[1][3] The specific hazard classifications demand careful consideration as they dictate the necessary control measures.

| GHS Classification | Hazard Code | Hazard Statement |

| Acute Toxicity, Oral | H302 | Harmful if swallowed |

| Skin Corrosion | H314 | Causes severe skin burns and eye damage |

Causality Insight: The high reactivity of the bromoethyl group makes this compound an effective alkylating agent. This same reactivity is the source of its primary hazard. Upon contact with skin or mucous membranes, it can alkylate biological macromolecules, leading to cell damage and severe chemical burns. Furthermore, hydrolysis of the compound can release hydrobromic acid (HBr), a strong corrosive acid, exacerbating tissue damage. The "Harmful if swallowed" classification underscores the systemic risk following ingestion.

Risk Assessment and Mitigation Workflow

A proactive approach to safety involves a systematic risk assessment before any experimental work begins. The following workflow illustrates the critical decision points for ensuring the safe handling of this compound.

Caption: Risk assessment workflow for handling hazardous chemicals.

Standard Operating Procedures for Safe Handling

Adherence to a detailed Standard Operating Procedure (SOP) is non-negotiable. The following protocols are designed as a self-validating system to ensure user safety.

Engineering Controls

All manipulations involving this compound must be performed within a certified chemical fume hood to prevent inhalation of vapors or mists.[5][6] The fume hood provides the primary barrier of protection. Ensure that eyewash stations and safety showers are readily accessible and have been recently tested.[5]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical for preventing contact.[3]

| Protection Type | Specification | Rationale |

| Eye/Face | Tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards). A face shield should be worn over goggles during procedures with a high splash risk. | Protects against splashes of the corrosive liquid, preventing severe eye damage.[3] |

| Skin | Fire/flame resistant and impervious lab coat. Handle with chemically resistant gloves (e.g., nitrile, neoprene). Inspect gloves prior to use. | Provides a barrier against skin contact, which can cause severe chemical burns.[3][7] |

| Respiratory | Not required if work is conducted in a certified fume hood. If exposure limits are exceeded or irritation is experienced, a full-face respirator with an appropriate cartridge is necessary. | Prevents irritation of the respiratory tract from inhaled vapors.[1][3] |

Experimental Protocol

-

Preparation: Don all required PPE before entering the designated work area. Place absorbent, disposable bench paper on the work surface within the fume hood.

-

Aliquotting: When transferring the liquid, use a glass syringe or a calibrated pipette with disposable tips. Perform all transfers slowly and deliberately to avoid splashing.

-

Reaction Setup: Keep the primary container of this compound tightly closed when not in use.[3] Add the reagent to the reaction vessel slowly, ensuring adequate mixing and temperature control if the reaction is exothermic.

-

Post-Procedure: Upon completion, all contaminated glassware must be decontaminated. A common method is to rinse with an appropriate solvent (e.g., acetone) into a designated halogenated waste container, followed by a quench with a basic solution if necessary, before final cleaning.

-

Waste Disposal: Dispose of all contaminated materials, including bench paper, pipette tips, and gloves, into a clearly labeled hazardous waste container in accordance with institutional and local regulations.[1][3]

-

Hygiene: After removing PPE, wash hands and forearms thoroughly with soap and water.[1][3] Do not eat, drink, or smoke in the laboratory area.[1][3]

Emergency Response Protocols

In the event of an exposure or spill, a rapid and correct response is critical to mitigating harm.

First Aid Measures

Immediate medical attention is required for any significant exposure.[5] Show the Safety Data Sheet to the attending medical personnel.

| Exposure Route | First Aid Protocol | Source(s) |

| Inhalation | Remove the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration (do not use mouth-to-mouth). Seek immediate emergency medical help. | [1][3] |

| Skin Contact | Immediately take off all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention. | [1][3][5] |

| Eye Contact | Immediately rinse cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Continue rinsing. Seek immediate medical attention from an ophthalmologist. | [1][3][7] |

| Ingestion | Rinse mouth thoroughly with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate emergency medical help. | [1][3][7] |

Spill and Leak Response

-

Evacuate: Alert personnel in the immediate area and evacuate non-essential individuals.

-

Ventilate: Ensure the area is well-ventilated, relying on the fume hood to contain vapors.

-

Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand, silica gel, or a commercial sorbent.[5]

-

Collect: Carefully sweep or scoop the absorbed material into a suitable, closed container for disposal.[4][5]

-

Decontaminate: Clean the spill area thoroughly.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[3][4]

-

Unsuitable Media: Do not use a direct stream of water, as it may spread the material.

-

Specific Hazards: Combustion may produce toxic and corrosive fumes, including carbon oxides and hydrogen bromide gas.[4]

-

Protective Actions: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear.[3][4][5]

Storage and Stability

Proper storage is essential for maintaining the chemical's integrity and preventing hazardous reactions.

-

Conditions for Safe Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area.[3][4][7] The storage area should be designated for corrosive materials and secured (stored locked up).[1][3][7]

-

Incompatible Materials: Keep away from strong oxidizing agents, as these can cause vigorous or explosive reactions.[4][7]

Conclusion

This compound is a valuable reagent whose utility is directly paired with significant hazards. Its corrosive nature and acute toxicity demand a comprehensive safety-first approach. By understanding the chemical principles behind its hazards and implementing robust engineering controls, stringent PPE use, and well-documented protocols, researchers can effectively mitigate the risks. The key to safety is not avoidance, but informed and meticulous management.

References

-

SAFETY DATA SHEET - Fisher Scientific. [Link]

-

XiXisys | GHS 11 (Rev.11) SDS Word 下载CAS: 2146-61-4 Name: this compound - 杭州智化科技有限公司. [Link]

-

Safety Data Sheet - Angene Chemical. [Link]

Sources

An In-depth Technical Guide to 1-(2-Bromoethyl)-3-methoxybenzene: Synthesis, Reactivity, and Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, my experience has underscored the critical importance of understanding the fundamental building blocks of complex molecular architectures. 1-(2-bromoethyl)-3-methoxybenzene, also known as 3-methoxyphenethyl bromide, is one such pivotal intermediate. Its strategic placement of a reactive bromoethyl group and a directing methoxy group on the aromatic ring makes it a versatile tool in the arsenal of synthetic organic chemists, particularly those engaged in the intricate pathways of drug discovery and development. This guide is crafted not as a rigid set of instructions, but as a comprehensive technical narrative, designed to provide a deep understanding of this compound's synthesis, chemical behavior, and practical utility. We will delve into the "why" behind the "how," offering insights that I trust will be invaluable in your research endeavors.

Physicochemical Properties and Structural Elucidation

Before embarking on the synthesis and application of any chemical entity, a thorough understanding of its intrinsic properties is paramount.

Chemical Structure and Key Identifiers

-

IUPAC Name: 1-(2-Bromoethyl)-3-methoxybenzene

-

Synonyms: this compound, Benzene, 1-(2-bromoethyl)-3-methoxy-

-

CAS Number: 2146-61-4

-

Molecular Formula: C₉H₁₁BrO

-

Molecular Weight: 215.09 g/mol

The structure features a benzene ring substituted at the 1 and 3 positions. The bromoethyl group at position 1 is the primary site of reactivity, while the methoxy group at position 3 influences the electronic properties of the aromatic ring and can direct further substitution.

Tabulated Physicochemical Data

| Property | Value | Source |

| Molecular Weight | 215.09 g/mol | [1] |

| Molecular Formula | C₉H₁₁BrO | [1] |

| CAS Number | 2146-61-4 | [1] |

| Appearance | Liquid | [2] |

| Storage Temperature | Room Temperature, sealed in dry conditions | [3] |

Synthesis of 1-(2-Bromoethyl)-3-methoxybenzene: A Validated Protocol

The most direct and reliable synthesis of 1-(2-bromoethyl)-3-methoxybenzene involves the bromination of 3-methoxyphenethyl alcohol. This method is favored for its high yield and relatively straightforward procedure.

Reaction Rationale and Mechanistic Insight

The conversion of an alcohol to an alkyl bromide is a classic nucleophilic substitution reaction. In this case, phosphorus tribromide (PBr₃) is the brominating agent of choice. The reaction proceeds via the formation of a good leaving group from the alcohol's hydroxyl group. The lone pair of electrons on the oxygen of the alcohol attacks the phosphorus atom of PBr₃, displacing a bromide ion. This bromide ion then acts as a nucleophile, attacking the carbon atom bearing the activated hydroxyl group (now a phosphite ester) in an Sₙ2 manner, leading to the desired alkyl bromide and a phosphorus-containing byproduct. The use of a non-polar solvent like methylene chloride is crucial to facilitate the reaction and subsequent work-up.

Caption: Mechanism of alcohol bromination.

Step-by-Step Experimental Protocol

This protocol is adapted from a well-established synthetic procedure.[4]

Materials:

-

3-Methoxyphenethyl alcohol

-

Phosphorus tribromide (PBr₃)

-

Dry Methylene Chloride (CH₂Cl₂)

-

Ice/Water

-

5N Sodium Hydroxide (NaOH) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Nitrogen gas supply

Procedure:

-

Reaction Setup: In a fume hood, dissolve 3-methoxyphenethyl alcohol (e.g., 7.55 g, 50 mmol) in dry methylene chloride (20 ml) in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet. Cool the solution in an ice bath.[4]

-

Addition of Brominating Agent: In a separate flask, prepare a solution of phosphorus tribromide (e.g., 7 g, 26 mmol) in dry methylene chloride (20 ml). Slowly add this solution to the cold alcohol solution under a nitrogen atmosphere. The slow addition is critical to control the exothermic reaction.[4]

-

Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir overnight.[4]

-

Quenching and Neutralization: Carefully and slowly quench the reaction by pouring it into a beaker containing ice/water. Neutralize the resulting solution with 5N NaOH.[4]

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with methylene chloride.[4]

-

Washing and Drying: Combine the organic extracts and wash them sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate.[4]

-

Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield 1-(2-bromoethyl)-3-methoxybenzene as the final product.[4]

Chemical Reactivity and Synthetic Utility

The chemical behavior of 1-(2-bromoethyl)-3-methoxybenzene is dominated by the bromoethyl group, making it a valuable substrate for a variety of transformations.

Nucleophilic Substitution Reactions

The primary reaction pathway for this compound is nucleophilic substitution, where the bromine atom, a good leaving group, is displaced by a nucleophile.[5] This allows for the introduction of a wide range of functional groups.

Caption: General nucleophilic substitution.

Causality in Experimental Choices:

-

Choice of Nucleophile: The nature of the nucleophile dictates the resulting product. Strong nucleophiles such as alkoxides, cyanides, and amines react readily.

-

Solvent Effects: Polar aprotic solvents like DMF or DMSO are often used to accelerate Sₙ2 reactions by solvating the cation of the nucleophilic salt, leaving the anion more reactive.

-

Temperature Control: While some reactions proceed at room temperature, heating is often necessary to achieve a reasonable reaction rate, especially with weaker nucleophiles.

Formation and Reactions of Grignard Reagents

1-(2-bromoethyl)-3-methoxybenzene is a suitable precursor for the formation of a Grignard reagent. This is achieved by reacting it with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF).[4]

Protocol for Grignard Reagent Formation:

-

Setup: In a flame-dried, three-necked flask equipped with a condenser, dropping funnel, and nitrogen inlet, place magnesium turnings (e.g., 1.03 g) and a small crystal of iodine in dry THF (30 ml).[4]

-

Initiation: Prepare a solution of 1-(2-bromoethyl)-3-methoxybenzene (e.g., 7.3 g) in dry THF (10 ml) and add a small portion to the magnesium. The disappearance of the iodine color and the gentle refluxing of the solvent indicate the initiation of the reaction.[4]

-

Addition: Slowly add the remaining bromide solution to maintain a gentle reflux. After the addition is complete, heat the mixture to reflux for an additional hour to ensure complete formation of the Grignard reagent.[4]

The resulting Grignard reagent, 3-methoxyphenethylmagnesium bromide, is a powerful nucleophile and a strong base. It readily reacts with electrophiles, most notably carbonyl compounds, to form new carbon-carbon bonds. This is a cornerstone of synthetic organic chemistry for building more complex molecular frameworks.

Applications in Drug Development and Organic Synthesis

The utility of 1-(2-bromoethyl)-3-methoxybenzene extends to its role as a key building block in the synthesis of pharmaceutically active compounds and other complex organic molecules. While direct synthesis examples for specific drugs using this exact isomer can be proprietary, the reactivity patterns are well-established in the synthesis of related compounds. For instance, similar bromo-methoxybenzene derivatives are employed in the synthesis of various pharmaceutical agents.[6][7]

For example, the structurally related (2-bromoethyl)benzene is a crucial reactant in the synthesis of β-peptidomimetics, which are molecules that mimic natural peptides and have shown antimicrobial activity.[8] This highlights the potential of the bromoethylphenyl moiety in constructing bioactive molecules.

Analytical Characterization

A comprehensive analytical characterization is essential for confirming the identity and purity of the synthesized 1-(2-bromoethyl)-3-methoxybenzene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides information about the number and types of hydrogen atoms in the molecule. Expected chemical shifts (δ) are:

-

Aromatic protons: Multiplets in the range of 6.7-7.3 ppm.

-

Methoxy protons (-OCH₃): A sharp singlet around 3.8 ppm.[9]

-

Methylene protons adjacent to the aromatic ring (-CH₂-Ar): A triplet around 3.1 ppm.

-

Methylene protons adjacent to bromine (-CH₂-Br): A triplet around 3.6 ppm.

-

-

¹³C NMR: The carbon NMR spectrum indicates the number of unique carbon environments. Expected chemical shifts (δ) are:

-

Aromatic carbons: Peaks in the range of 110-160 ppm.

-

Methoxy carbon (-OCH₃): A peak around 55 ppm.[9]

-

Methylene carbon adjacent to the aromatic ring (-CH₂-Ar): A peak around 39 ppm.

-

Methylene carbon adjacent to bromine (-CH₂-Br): A peak around 33 ppm.

-

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of specific functional groups. Key expected absorptions include:

-

C-H stretching (aromatic): ~3000-3100 cm⁻¹

-

C-H stretching (aliphatic): ~2850-2960 cm⁻¹

-

C=C stretching (aromatic): ~1450-1600 cm⁻¹

-

C-O stretching (ether): ~1000-1300 cm⁻¹

-

C-Br stretching: ~500-600 cm⁻¹

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns.

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (215 g/mol ) should be observed. Due to the presence of bromine, an M+2 peak of nearly equal intensity will also be present, which is characteristic of a monobrominated compound.

-

Fragmentation: Common fragmentation pathways include the loss of a bromine radical (M-79/81) and cleavage of the ethyl chain.

Safety and Handling

As with any chemical reagent, proper safety precautions are essential when handling 1-(2-bromoethyl)-3-methoxybenzene.

Hazard Identification

Based on available safety data sheets for this compound and its isomers, the following hazards are identified:

-

Harmful if swallowed. [9]

-

Causes severe skin burns and eye damage. [9]

-

May cause respiratory irritation.

Recommended Handling Procedures

-

Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Wear suitable protective clothing, including a lab coat.

-

Use chemical-resistant gloves.

-

Wear safety goggles or a face shield.[9]

-

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

Conclusion

1-(2-bromoethyl)-3-methoxybenzene is a valuable and versatile intermediate in organic synthesis. Its well-defined synthesis, predictable reactivity, and potential for incorporation into complex molecules make it a compound of significant interest to researchers in drug discovery and materials science. A thorough understanding of its properties, synthesis, and handling, as outlined in this guide, is the foundation for its effective and safe utilization in the laboratory.

References

-

OChemPal. (2025, March 5). 3-Methoxybenzyl Bromide: Comprehensive Overview and Applications. Retrieved January 10, 2026, from [Link]

-

Moser, A. (n.d.). Methoxy groups just stick out. ACD/Labs. Retrieved January 10, 2026, from [Link]

-

PrepChem.com. (n.d.). Synthesis of this compound. Retrieved January 10, 2026, from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved January 10, 2026, from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved January 10, 2026, from [Link]

-

Pelozo, M. F., Lima, G. F. S., Silva, L. S., Caldas, I. S., Carvalho, D. T., Lavorato, S. N., Hawkes, J. A., Cordeiro, C. F., & Franco, L. L. (n.d.). Synthesis of New Hybrid Derivatives from Metronidazole and Eugenol Analogues as Trypanocidal Agents. Supplementary Information File. Retrieved January 10, 2026, from [Link]

-

Compound Interest. (n.d.). A Guide to 1H NMR Chemical Shift Values. Retrieved January 10, 2026, from [Link]

-

Pharmaffiliates. (n.d.). (2-Bromoethyl)benzene: Applications in Pharmaceutical Synthesis and its Synthesis Method. Retrieved January 10, 2026, from [Link]

Sources

- 1. Rotigotine | C19H25NOS | CID 59227 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Rotigotine: the first new chemical entity for transdermal drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. prepchem.com [prepchem.com]

- 4. journals.library.ualberta.ca [journals.library.ualberta.ca]

- 5. compoundchem.com [compoundchem.com]

- 6. (2-Bromoethyl)benzene: Applications in Pharmaceutical Synthesis and its Synthesis Method_Chemicalbook [chemicalbook.com]

- 7. acdlabs.com [acdlabs.com]

- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

Reactivity profile of 3-Methoxyphenethyl bromide

An In-depth Technical Guide to the Reactivity Profile of 3-Methoxyphenethyl Bromide

Abstract

This compound (CAS: 2146-61-4), also known as 1-(2-bromoethyl)-3-methoxybenzene, is a pivotal intermediate in modern organic synthesis. Its structural arrangement, featuring a reactive primary alkyl bromide tethered to a methoxy-substituted aromatic ring, imparts a versatile and predictable reactivity profile. This guide provides an in-depth exploration of its synthesis, core reactions—including nucleophilic substitutions, eliminations, and organometallic transformations—and its strategic application in the development of complex molecules, particularly within the pharmaceutical landscape. Detailed experimental protocols, mechanistic insights, and safety considerations are presented to equip researchers, scientists, and drug development professionals with the technical knowledge required for its effective utilization.

Introduction and Physicochemical Properties

This compound belongs to the phenethylamine class of compounds, a scaffold prevalent in numerous biologically active molecules. The presence of the bromoethyl group provides a reactive handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, while the methoxy-substituted phenyl ring modulates the electronic properties and can be a site for further functionalization. Its utility lies in its capacity to act as a precursor to 3-methoxyphenethylamine and its derivatives, which are of significant interest in medicinal chemistry.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 2146-61-4[2] |

| Molecular Formula | C₉H₁₁BrO[2][3] |

| Molecular Weight | 215.09 g/mol [2] |

| Appearance | Liquid |

| Boiling Point | 118-119 °C at 6 mmHg |

| Density | 1.038 g/mL at 25 °C |

| Refractive Index | n20/D 1.538 |

Synthesis of this compound

The most direct and common synthesis of this compound involves the bromination of the corresponding alcohol, 3-methoxyphenethyl alcohol. This transformation is typically achieved using phosphorus tribromide (PBr₃).

Causality of Experimental Choice: The hydroxyl group of an alcohol is a poor leaving group. PBr₃ is an excellent reagent for this conversion because it reacts with the alcohol to form a phosphite ester intermediate. This intermediate contains a much better leaving group (HOPBr₂) which is readily displaced by the bromide ion generated in the reaction, proceeding via an Sₙ2 mechanism. The reaction is performed in a non-polar aprotic solvent like methylene chloride to avoid unwanted side reactions.[4]

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Synthesis from 3-Methoxyphenethyl Alcohol[5]

-

Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a dropping funnel under a nitrogen atmosphere, dissolve 3-methoxyphenethyl alcohol (7.55 g, 50 mmol) in 20 mL of dry methylene chloride. Cool the solution to 0 °C in an ice bath.

-

Reagent Addition: Dissolve phosphorus tribromide (7.0 g, 26 mmol) in 20 mL of dry methylene chloride and add it to the dropping funnel. Add the PBr₃ solution dropwise to the stirred alcohol solution over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature and stir overnight.

-

Work-up: Carefully and slowly pour the reaction mixture into a beaker containing 100 g of crushed ice and water. Neutralize the resulting solution by the slow addition of 5N NaOH solution until the pH is ~7.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with methylene chloride (3 x 50 mL).

-

Purification: Combine the organic extracts and wash with water (50 mL) and then brine (50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Validation: The product can be used as is for many applications or further purified by vacuum distillation. Characterization can be performed using ¹H NMR, ¹³C NMR, and IR spectroscopy.[5]

Core Reactivity Profile